BMS-911172 is a small molecule inhibitor designed to target Adaptor Protein 2-Associated Kinase 1, a serine/threonine kinase implicated in various diseases, particularly neuropathic pain. Developed by Bristol-Myers Squibb, this compound has shown promise in preclinical studies for its ability to alleviate pain without significant side effects, making it a candidate for further therapeutic exploration.
BMS-911172 belongs to the class of compounds known as kinase inhibitors, specifically targeting the Adaptor Protein 2-Associated Kinase 1. This classification is crucial as kinase inhibitors play a significant role in modulating cellular signaling pathways involved in cancer, inflammation, and pain management. The compound was first reported in scientific literature in 2023, highlighting its potential therapeutic applications in human multifaceted diseases .
The synthesis of BMS-911172 involves several key steps that focus on the creation of a highly selective and CNS-penetrable compound. The synthetic route typically includes:
Technical details regarding specific reagents and conditions used in these steps are often proprietary but are crucial for achieving the desired efficacy and safety profiles.
The molecular structure of BMS-911172 can be represented by its chemical formula and structural diagram, which highlights key functional groups contributing to its activity:
The structure features a central aromatic ring system with various substituents that provide specificity towards Adaptor Protein 2-Associated Kinase 1. The presence of fluorine atoms enhances lipophilicity, aiding in central nervous system penetration.
BMS-911172 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Technical details regarding these reactions are essential for understanding the compound's pharmacodynamics and pharmacokinetics.
The mechanism of action of BMS-911172 involves selective inhibition of Adaptor Protein 2-Associated Kinase 1, which plays a critical role in intracellular signaling pathways associated with pain perception. By inhibiting this kinase:
Data from studies indicate significant reductions in neuropathic pain markers following administration of BMS-911172 in animal models .
BMS-911172 exhibits several notable physical and chemical properties:
These properties enhance its potential as an effective therapeutic agent.
BMS-911172 has several promising applications in scientific research and medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: